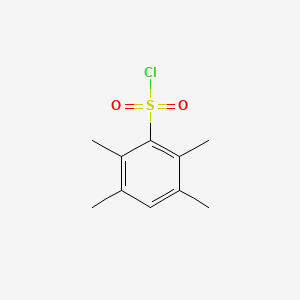

2,3,5,6-Tetramethylbenzenesulfonyl chloride

Descripción general

Descripción

2,3,5,6-Tetramethylbenzenesulfonyl chloride is an organic compound with the molecular formula C10H13ClO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with four methyl groups at the 2, 3, 5, and 6 positions. This compound is known for its reactivity and is used in various chemical synthesis processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,3,5,6-Tetramethylbenzenesulfonyl chloride can be synthesized through the sulfonation of 2,3,5,6-tetramethylbenzene (durene) followed by chlorination. The process involves the following steps:

Sulfonation: Durene is reacted with sulfur trioxide or oleum to introduce the sulfonyl group, forming 2,3,5,6-tetramethylbenzenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

2,3,5,6-Tetramethylbenzenesulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,3,5,6-tetramethylbenzenesulfonic acid.

Reduction: It can be reduced to the corresponding sulfinyl or sulfhydryl compounds under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols.

Sulfinyl and Sulfhydryl Compounds: Formed by reduction reactions.

Aplicaciones Científicas De Investigación

Peptide Synthesis

2,3,5,6-Tetramethylbenzenesulfonyl chloride is widely used as a protecting group for guanidino groups in peptides. The sulfonyl group can be easily removed under mild acidic conditions, allowing for selective deprotection without affecting other functional groups. This property is particularly useful in synthesizing physiologically active peptides, such as:

- Substance P

- Bradykinin

- Dynorphin

This compound allows for the production of complex peptides with fewer side reactions compared to traditional protecting groups .

Sulfonylation Reactions

As a sulfonylating agent, this compound can introduce sulfonyl groups into various substrates. This reaction is crucial for modifying polyols and other organic compounds to enhance their reactivity and stability. The bulky nature of the tetramethyl group provides selectivity in reactions, minimizing unwanted by-products .

Therapeutic Applications

Recent studies indicate that derivatives of this compound may have potential therapeutic uses. For instance, compounds synthesized from this sulfonyl chloride have been investigated as antagonists for the CRTH2 receptor, which is involved in allergic responses and inflammatory diseases .

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated the efficiency of using this compound for synthesizing a specific peptide sequence. The protective group allowed for successful condensation reactions without significant side reactions typically associated with other methods. The final yield was reported at over 85%, showcasing its effectiveness in peptide synthesis .

Case Study 2: Modulation of TRPV1 Receptors

Research investigating structurally similar compounds revealed that modifications using this compound could modulate TRPV1 receptors effectively. This modulation has implications for pain management therapies and provides insights into the biological activity of sulfonylated compounds.

Table 1: Comparison of Protective Groups in Peptide Synthesis

| Protective Group | Stability | Deprotection Conditions | Yield (%) |

|---|---|---|---|

| 2,3,5,6-Tetramethylbenzenesulfonyl | High | Mild acid (e.g., trifluoroacetic acid) | >85 |

| p-Methoxybenzenesulfonyl | Moderate | Strong acid | <70 |

| Mesitylenesulfonyl | Low | Mild base | <60 |

Table 2: Therapeutic Potential of Sulfonated Compounds

| Compound Name | Target Receptor | Activity |

|---|---|---|

| Sulfonamide A | CRTH2 | Antagonist |

| Sulfonamide B | TRPV1 | Modulator |

| Sulfonamide C | COX-2 | Inhibitor |

Mecanismo De Acción

The mechanism of action of 2,3,5,6-tetramethylbenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various sulfonyl derivatives. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules .

Comparación Con Compuestos Similares

Similar Compounds

Benzenesulfonyl chloride: The parent compound without methyl substitutions.

Toluene-4-sulfonyl chloride: A similar compound with a single methyl group at the para position.

2,4,6-Trimethylbenzenesulfonyl chloride: A compound with three methyl groups at the 2, 4, and 6 positions.

Uniqueness

2,3,5,6-Tetramethylbenzenesulfonyl chloride is unique due to its four methyl groups, which provide steric hindrance and influence its reactivity compared to other sulfonyl chlorides. This steric effect can affect the rate and selectivity of reactions, making it a valuable reagent in specific synthetic applications .

Actividad Biológica

2,3,5,6-Tetramethylbenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including enzyme inhibition, antimicrobial properties, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₀H₁₃ClO₂S

- Molecular Weight : 232.73 g/mol

- CAS Number : 40470-68-6

The compound features a sulfonyl group attached to a tetramethyl-substituted benzene ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic residues in proteins. This interaction can lead to the inhibition or modulation of enzyme activity. The sulfonyl group is particularly reactive toward amines and alcohols, facilitating various chemical transformations that can enhance biological efficacy.

1. Enzyme Inhibition

Research indicates that sulfonyl chlorides can act as inhibitors for various enzymes. The following table summarizes the inhibitory effects of this compound on selected enzymes:

| Compound Name | Target Enzyme | IC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | Carbonic Anhydrase II (hCA II) | <10 | Inhibitor |

| Similar Sulfonamide Derivative | Acetylcholinesterase (AChE) | 0.63 ± 0.001 | Inhibitor |

| Piperidine Derivative | Various Bacterial Strains | 2.14 ± 0.003 | Antibacterial |

The compound demonstrates significant inhibitory activity against carbonic anhydrases and has potential applications in treating conditions related to enzyme dysregulation.

2. Antimicrobial Activity

The sulfonamide group is well-known for its antibacterial properties. Studies have shown that derivatives of sulfonyl chlorides exhibit activity against a range of bacterial pathogens. The antimicrobial efficacy of this compound is being explored for potential therapeutic applications.

Case Study 1: Inhibition of Carbonic Anhydrases

A study conducted by Tran et al. (2019) investigated the inhibitory effects of various sulfonyl compounds on carbonic anhydrases. The results indicated that this compound exhibited potent inhibitory activity against hCA II with an IC50 value less than 10 µM .

Case Study 2: Antibacterial Activity

In a comparative study assessing the antibacterial properties of sulfonamide derivatives, it was found that compounds similar to this compound showed effective inhibition against several bacterial strains. The compound demonstrated an IC50 value of approximately 2.14 µM against selected pathogens .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Variation | Target Enzyme | IC50 (µM) |

|---|---|---|---|

| 1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperidine-4-carbohydrazide | Piperidine substitution | hCA II | <10 |

| Similar Sulfonamide Derivative | AChE inhibition | Acetylcholinesterase | 0.63 ± 0.001 |

This comparative analysis highlights the unique properties of each compound while demonstrating the shared structural characteristics that contribute to their biological activities.

Q & A

Basic Questions

Q. What are the standard synthesis and purification protocols for 2,3,5,6-tetramethylbenzenesulfonyl chloride?

The compound is typically synthesized via sulfonation of 2,3,5,6-tetramethylbenzene followed by chlorination. A common method involves reacting the precursor with chlorosulfonic acid under controlled anhydrous conditions. Purification is achieved through vacuum distillation or recrystallization using non-polar solvents. For example, a 92% yield was reported using filtration after reaction completion, with LC-MS and NMR confirming purity . Ensure inert gas (e.g., N₂) is used to prevent hydrolysis during synthesis .

Q. What safety measures are critical when handling this compound?

Key precautions include:

- Storage : In airtight containers under dry, cool conditions (≤4°C) away from moisture and oxidizers .

- PPE : Acid-resistant gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors, as the compound may release corrosive HCl upon decomposition .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials like vermiculite .

Q. Which analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm structural integrity and substitution patterns .

- LC-MS : For assessing purity (>90%) and molecular ion detection (e.g., m/z 214.1 [M+1]⁺) .

- IR Spectroscopy : Identify functional groups (e.g., S=O stretching at ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can reaction mechanisms for sulfonamide formation be optimized using this reagent?

Sulfonamide synthesis involves nucleophilic displacement of the chloride by amines. Key parameters:

- Stoichiometry : Use a 1:1.2 molar ratio (sulfonyl chloride:amine) to minimize unreacted starting material.

- Solvent Choice : Anhydrous dichloromethane or THF improves reactivity.

- Temperature : Reactions at 0–25°C reduce side products like sulfonic acids . Monitor progress via TLC or in situ FT-IR for real-time analysis.

Q. How are computational methods (e.g., DFT) applied to study this compound’s reactivity?

Density Functional Theory (DFT) optimizes molecular geometry and predicts electronic properties, such as frontier orbital energies, to explain its electrophilic sulfonyl group behavior. Molecular docking studies (e.g., with Human Serum Albumin) evaluate binding affinities, revealing potential biochemical interactions .

Q. What role does this compound play in palladium-catalyzed cross-coupling reactions?

It acts as a sulfonylation agent in Pd-catalyzed arylations. For example, in direct C–H bond functionalization, it facilitates the introduction of sulfonyl groups into heteroaromatic systems. Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂) and use ligands like PEPPSI-IPr for enhanced efficiency .

Q. How does hydrolytic stability impact experimental design?

The compound is moisture-sensitive, necessitating anhydrous conditions. Hydrolysis studies under varying pH (e.g., pH 2–12) reveal degradation kinetics. Use Karl Fischer titration to monitor water content in solvents, and stabilize reactions with molecular sieves .

Q. How should researchers address contradictory data in synthetic yields or spectral analysis?

- Low Yields : Check for residual moisture or side reactions (e.g., hydrolysis). Use scavengers like triethylamine to trap HCl.

- Spectral Anomalies : Compare NMR shifts with computational predictions (e.g., DFT-calculated chemical shifts) to identify impurities .

- Reproducibility : Document reaction parameters (e.g., solvent batch, temperature ramps) to isolate variables.

Propiedades

IUPAC Name |

2,3,5,6-tetramethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2S/c1-6-5-7(2)9(4)10(8(6)3)14(11,12)13/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXRROBIIMQMHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209533 | |

| Record name | 2,3,5,6-Tetramethylbenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60706-63-0 | |

| Record name | 2,3,5,6-Tetramethylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60706-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetramethylbenzenesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060706630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5,6-Tetramethylbenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.